![molecular formula C21H18FN5O3S B2977056 N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893935-85-8](/img/structure/B2977056.png)
N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18FN5O3S and its molecular weight is 439.47. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis and Imaging Applications
Radiosynthesis of PET Radioligands
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives closely related to the specified compound, has been developed as selective ligands for the translocator protein (18 kDa), with DPA-714 being a prominent example. These ligands have been synthesized with fluorine atoms in their structures, enabling labeling with fluorine-18 for in vivo imaging using PET. This development offers a pathway for imaging neuroinflammatory processes, leveraging the high affinity and selectivity of these compounds for the translocator protein (Dollé et al., 2008).
In Vitro Biological Evaluation and PET Imaging
Further exploration into pyrazolo[1,5-a]pyrimidines resulted in the synthesis and in vitro evaluation of fluoroalkyl- and fluoroalkynyl- analogues for their potential to bind the translocator protein 18 kDa. Notably, two of these derivatives were radiolabeled with fluorine-18, and their biodistribution was investigated through PET imaging in a rodent model of neuroinflammation, demonstrating their potential as in vivo PET radiotracers (Damont et al., 2015).
Biological Activity and Potential Therapeutic Applications
Anti-inflammatory Activity
In a study investigating novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, several derivatives displayed significant anti-inflammatory activity. This suggests potential therapeutic applications for compounds within this chemical class in treating inflammatory conditions (Sunder & Maleraju, 2013).
Antimicrobial and Antitumor Activity
Derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one have been synthesized and evaluated for antimicrobial activity, highlighting the versatile biological activities of compounds within this chemical framework. Furthermore, certain pyrimidine derivatives have been reported to exhibit cytotoxicity against various cancer cell lines, indicating their potential as antitumor agents (Bondock et al., 2008).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-29-15-7-8-17(18(9-15)30-2)26-19(28)11-31-21-16-10-25-27(20(16)23-12-24-21)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGQXQJMMDKPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide |
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